molecular formula C18H20ClN3O2 B5936881 1-[4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]butane-1,2-dione

1-[4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]butane-1,2-dione

Cat. No.: B5936881
M. Wt: 345.8 g/mol
InChI Key: JSTOJRACASZZQY-UHFFFAOYSA-N
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Description

1-[4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]butane-1,2-dione is a complex organic compound that features a pyrazole ring substituted with a 2-chlorophenyl group, a piperidine ring, and a butane-1,2-dione moiety

Preparation Methods

The synthesis of 1-[4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]butane-1,2-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone in the presence of a catalyst.

    Substitution with 2-chlorophenyl group: The pyrazole ring is then substituted with a 2-chlorophenyl group using electrophilic aromatic substitution.

    Formation of the piperidine ring: The substituted pyrazole is reacted with a piperidine derivative under suitable conditions.

    Attachment of the butane-1,2-dione moiety: Finally, the piperidine derivative is reacted with butane-1,2-dione to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]butane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Condensation: The diketone moiety can participate in condensation reactions with various nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

1-[4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]butane-1,2-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and anticancer properties.

    Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It is explored for use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]butane-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

1-[4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]butane-1,2-dione can be compared with similar compounds such as:

    1-[4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]ethane-1,2-dione: This compound has a shorter alkyl chain, which may affect its reactivity and biological activity.

    1-[4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]propane-1,2-dione: The presence of a propane moiety instead of butane can influence the compound’s solubility and interaction with molecular targets.

    1-[4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]hexane-1,2-dione: A longer alkyl chain may enhance the compound’s lipophilicity and membrane permeability.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]butane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c1-2-17(23)18(24)22-9-7-12(8-10-22)15-11-16(21-20-15)13-5-3-4-6-14(13)19/h3-6,11-12H,2,7-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTOJRACASZZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(=O)N1CCC(CC1)C2=CC(=NN2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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